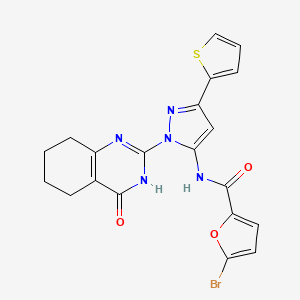

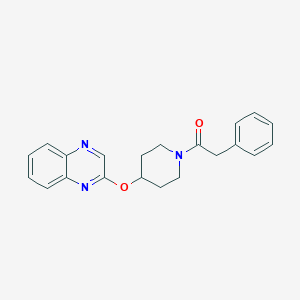

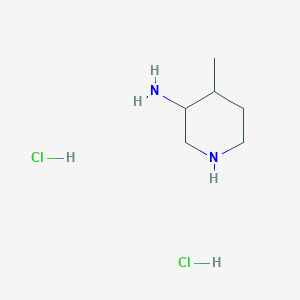

![molecular formula C14H14N2O4 B3001630 [3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid CAS No. 1435804-67-3](/img/structure/B3001630.png)

[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, commonly known as IA-4, is an organic molecule with a complex structure and potent biological properties. It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acetic anhydride or acetyl chloride, often in the presence of a tertiary or aromatic amine base . For example, the synthesis of 4-(4-acetylamino)phenyl-2-(chloroacetyl)amino-1,3-thiazole involved the reaction of the intermediate with ethyl chloroacetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The acetyl group contains a methyl group (−CH3) single-bonded to a carbonyl (C=O), making it an acyl group . The indole part of the molecule is a heteroaromatic compound that is aromatic in nature .Chemical Reactions Analysis

Indole derivatives, such as “this compound”, are known to have diverse biological activities . They are efficient antioxidants, protecting both lipids and proteins from peroxidation . The functional residues attached to the indole derivatives strongly modulate their radical scavenging activity .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 274.276. More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Chemical Synthesis and Molecular Analysis : The synthesis of compounds with the indole nucleus, which is a component of many natural and synthetic molecules with significant biological activities, has been widely studied. For example, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound with the indole nucleus, demonstrates its diverse biological properties, such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).

Plant Hormone Research : Indole-3-acetic acid, a derivative, is an essential hormone in plants and a significant metabolite in humans, animals, and microorganisms. Research in this area includes the development of novel tools like immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).

Antioxidant Studies : The study of indole-3-acetic acid analogues for their antioxidant properties is another significant area of research. Compounds derived from this acid have been screened for antioxidant activities, providing insights into the potential therapeutic applications of these compounds (Naik et al., 2011).

Biological Evaluation of Derivatives : Synthesis and biological evaluation of indole-3-acetic acid derivatives are crucial in pharmaceutical research. For instance, the synthesis of N-substituted derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids, and their subsequent analysis, are important for understanding their potential medical applications (Maklakov et al., 2002).

Metabolic Studies in Plants : Research into the metabolism of indole-3-acetic acid in plants, such as the study of its turnover in Scots pine seedlings, helps in understanding plant growth and development (Ljung et al., 2001).

Pharmacological Screening : Studies involving the pharmacological screening of compounds derived from indole-3-acetic acid are essential for identifying potential therapeutic agents. This includes the analysis of their antibacterial, antifungal, and anti-enzymatic potentials, as seen in the research on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides (Rubab et al., 2017).

Identification of Indolic Compounds in Plant Tissues : Advanced analytical techniques have been developed for the identification of indolic compounds, including IAA conjugates in plants. This is significant for understanding the roles of these compounds in plant physiology and potential impacts on human nutrition (Yu et al., 2014).

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, inhibit cancer cell growth, and exhibit antioxidant properties .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .

Action Environment

Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

While specific safety and hazard information for “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2-(4-acetamido-3-acetylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBNQGFCHQENRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC(=C21)NC(=O)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

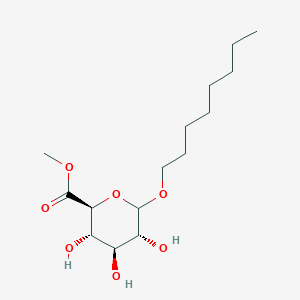

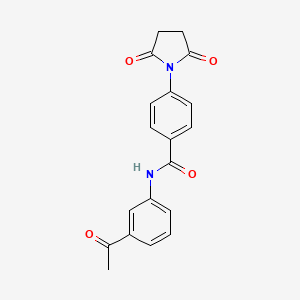

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)

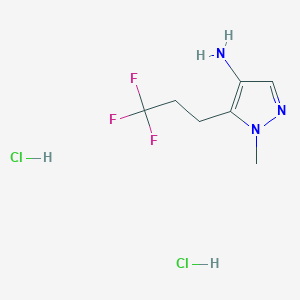

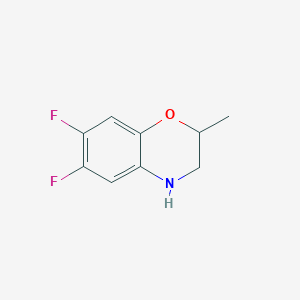

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)

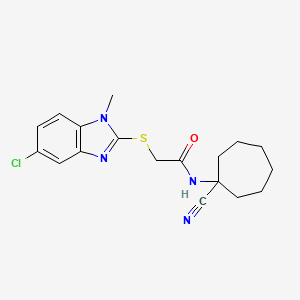

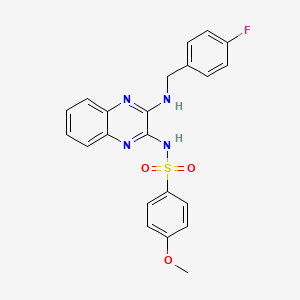

![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)